![molecular formula C19H32BN3O3Si B8554680 trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane](/img/structure/B8554680.png)
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a boronate ester group and a trimethylsilyl-protected ethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the boronate ester group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source.
Protection of the ethoxy group: The ethoxy group is protected with a trimethylsilyl group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form reduced derivatives.
Substitution: The trimethylsilyl-protected ethoxy group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under controlled conditions.
Substitution: Acidic or basic conditions to remove the trimethylsilyl group, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine: Lacks the trimethylsilyl-protected ethoxy group.
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((2-hydroxyethyl)methyl)-3H-imidazo[4,5-b]pyridine: Contains a hydroxyethyl group instead of the trimethylsilyl-protected ethoxy group.
Uniqueness
The presence of both the boronate ester group and the trimethylsilyl-protected ethoxy group in trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane makes it unique
Properties
Molecular Formula |
C19H32BN3O3Si |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
trimethyl-[2-[[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-3-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H32BN3O3Si/c1-14-22-16-11-15(20-25-18(2,3)19(4,5)26-20)12-21-17(16)23(14)13-24-9-10-27(6,7)8/h11-12H,9-10,13H2,1-8H3 |
InChI Key |
DCHBLQKQYJNIPZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=N3)C)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


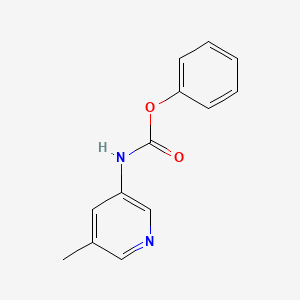
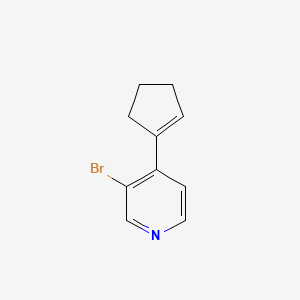
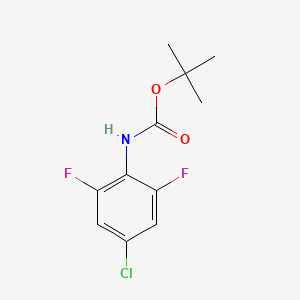
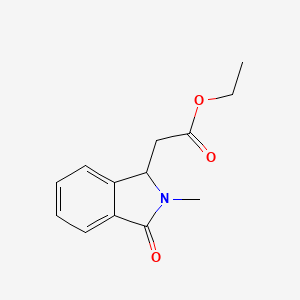
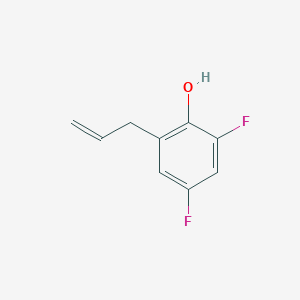
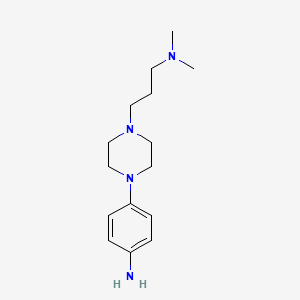
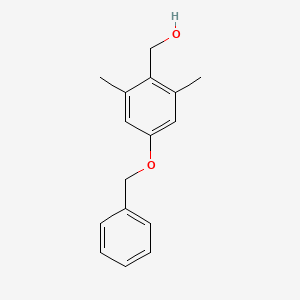
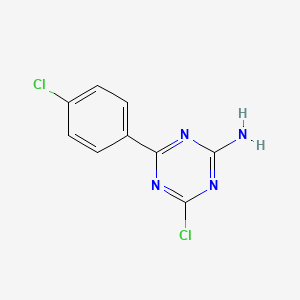
![7-Chloro-2-iodofuro[2,3-c]pyridine](/img/structure/B8554672.png)
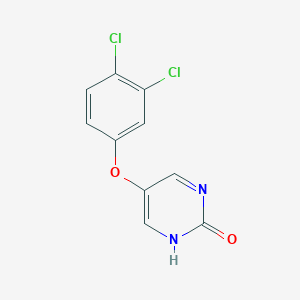
![1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine](/img/structure/B8554699.png)
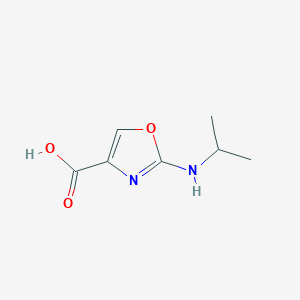
![2-[(2-amino-6-pyridinyl)methyl]-1H-isoindol-1,3(2H)-dione](/img/structure/B8554707.png)
![Ethyl 5-[1-(pyridin-3-yl)-1H-indol-3-yl]penta-2,4-dienoate](/img/structure/B8554715.png)
